Stereochemistry-Dependent Potency: (1R,3S) Configuration Exhibits 67.8-Fold Higher ULK1 Inhibition than (1S,3R) Counterpart
In a structure-activity relationship (SAR) study of ULK1 inhibitors, the (1R,3S)-3-aminocyclohexane scaffold exhibited significantly enhanced potency compared to the (1S,3R) enantiomer. While direct data for the Cbz-protected benzyl carbamate (CAS 1932063-48-3) is not reported, the underlying free amine scaffold's stereochemistry directly dictates the spatial orientation of the reactive amine once deprotected [1].
| Evidence Dimension | ULK1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferable from (1R,3S)-3-aminocyclohexane scaffold IC50 = 0.045 |
| Comparator Or Baseline | (1S,3R)-3-aminocyclohexane scaffold IC50 = 3.05 |
| Quantified Difference | 67.8-fold difference in potency between stereoisomers |
| Conditions | In vitro ULK1 kinase inhibition assay |
Why This Matters
This class-level inference establishes that the (1R,3S) configuration is critical for achieving meaningful target engagement; procurement of the wrong stereoisomer yields a scaffold with negligible potency in autophagy-targeted programs.
- [1] PMC. (2017). Table 3. Structure–Activity Relationship for ULK1 Inhibitors with a 3-Aminonaphthyl Group and Various Amides. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
